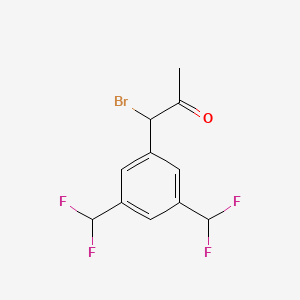
1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one is a chemical compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,5-bis(difluoromethyl)benzene, which is obtained through the difluoromethylation of benzene derivatives.
Bromination: The 3,5-bis(difluoromethyl)benzene is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Ketone Formation: The brominated intermediate is further reacted with a suitable ketone precursor under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl groups and bromopropanone moiety contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one: Similar structure with trifluoromethyl groups instead of difluoromethyl groups.
3,5-Bis(difluoromethyl)benzene: Lacks the bromopropanone moiety but shares the difluoromethyl-substituted phenyl ring.
1-Bromo-3,5-bis(difluoromethyl)benzene: Similar structure but lacks the ketone group.
Uniqueness
1-(3,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one is unique due to the combination of difluoromethyl groups and a bromopropanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis, medicinal chemistry, and material science.
Properties
Molecular Formula |
C11H9BrF4O |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[3,5-bis(difluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H9BrF4O/c1-5(17)9(12)6-2-7(10(13)14)4-8(3-6)11(15)16/h2-4,9-11H,1H3 |
InChI Key |
JSQLNDKVGUTCER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)C(F)F)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


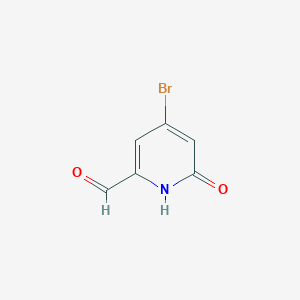
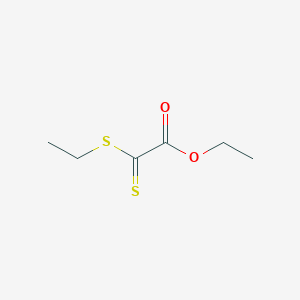
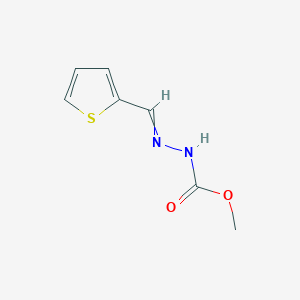
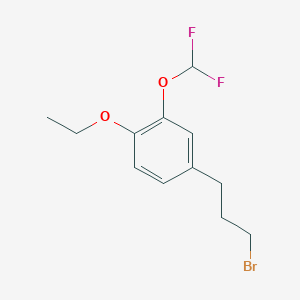
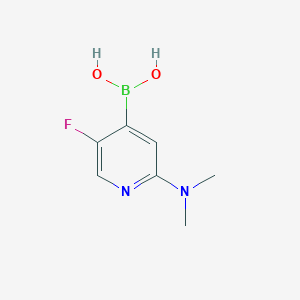
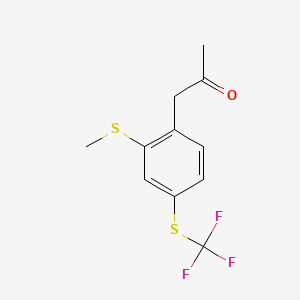
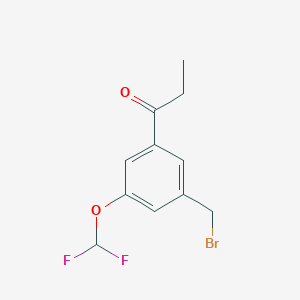
![10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine](/img/structure/B14069396.png)




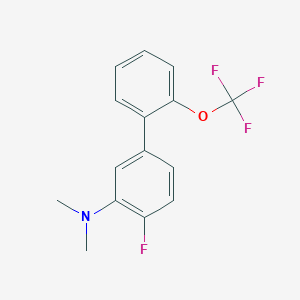
![2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B14069430.png)
